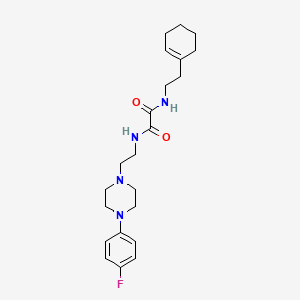
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H31FN4O2 and its molecular weight is 402.514. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neuropharmacological Research
- The compound has shown promise in neuropharmacological research, particularly related to serotonin 5-HT(1A) receptors. A derivative, cyclohexanecarboxamide, demonstrated high affinity and selectivity as a reversible antagonist for these receptors. Its favorable characteristics include high brain uptake, slow clearance, and stability against defluorination, suggesting potential for studying neuropsychiatric disorders through PET imaging (García et al., 2014).
Molecular Imaging
- In molecular imaging, particularly PET (Positron Emission Tomography), derivatives of the compound have been explored as radioligands for imaging serotonin 5-HT1A receptors. These studies aim to improve the in vivo quantification of these receptors, which play significant roles in various psychiatric and neurological disorders. Techniques to reduce defluorination, such as the use of disulfiram, have enhanced the visualization of 5-HT1A receptor binding in the human brain, offering insights into the receptor's role and functioning (Ryu et al., 2007).
Pharmacokinetics and Drug Development
- The synthesis and pharmacokinetic study of various fluorinated derivatives, including those with cyclohexanecarboxamide structures, have provided valuable information for the development of new drugs. These studies focus on understanding the behavior of these compounds in the body, including brain uptake and clearance, which are crucial for designing effective therapeutic agents (Lang et al., 1999).
Antimicrobial and Cytotoxic Evaluation
- Some derivatives have been evaluated for antimicrobial and cytotoxic activities, showing potential as antimycobacterial agents. This suggests a broader pharmacological application of the compound's derivatives beyond neuropharmacology, potentially contributing to the development of new antibiotics or treatments for microbial infections (Sheu et al., 2003).
Chemical Synthesis and Structural Analysis
- Detailed chemical synthesis and structural analysis, including crystallography and Hirshfeld surface analysis, of related compounds have been conducted. These studies not only elucidate the molecular configuration and interactions but also contribute to the rational design of new compounds with improved pharmacological profiles (Sanjeevarayappa et al., 2015).
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31FN4O2/c23-19-6-8-20(9-7-19)27-16-14-26(15-17-27)13-12-25-22(29)21(28)24-11-10-18-4-2-1-3-5-18/h4,6-9H,1-3,5,10-17H2,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGYNFVKUJFDGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-{[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2892886.png)

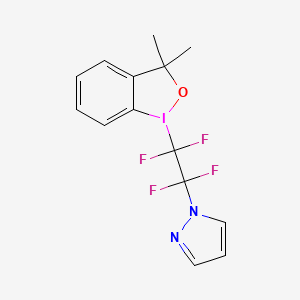
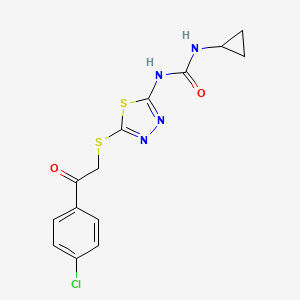
![2-(naphthalen-2-yloxy)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2892891.png)
amino]-3-[2-(4-methoxyphenoxy)ethyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2892892.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2892893.png)
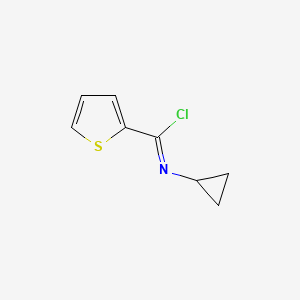


![1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B2892898.png)
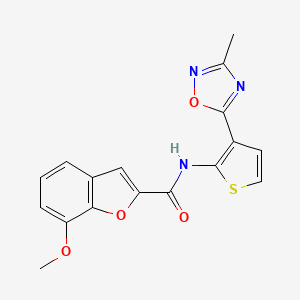
![5-(2-Chlorophenyl)-2-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2892905.png)
![N-[3-(Phenylmethoxymethyl)cyclobutyl]prop-2-enamide](/img/structure/B2892909.png)